1-Phenylpiperazine dihydrochloride
Overview
Description
1-Phenylpiperazine dihydrochloride is a derivative of piperazine, which is a class of organic compounds that consist of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their various applications in the synthesis of pharmaceuticals and other organic compounds. The specific compound, 1-Phenylpiperazine dihydrochloride, is not directly mentioned in the provided papers, but its related derivatives have been studied for their structural, chemical, and biological properties.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 1-hydroxypiperazine dihydrochloride was achieved and applied to the creation of new pyridone carboxylic acid antibacterial agents, showing potent antibacterial activity . Another example is the synthesis of 2-Phenylpiperazine, an intermediate of mirtazapine, which was synthesized from phenylacetic acid through a multi-step process involving phosphorus trichloride, bromine, and ethylenediamine, followed by reduction with lithium aluminum hydride .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride was determined, revealing an axial t-butyl group and conformational deformations . Similarly, the structure of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) was investigated, showing that the diprotonated piperazine ring adopts a chair conformation, and the sulfate entities form chains via hydrogen bonds, contributing to the stability of the crystal structure .
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions due to their reactive nitrogen atoms. The study of bis(4-phenylpiperazin-1-ium) oxalate dihydrate revealed insights into the non-covalent interactions that stabilize the supramolecular compound, and the analysis of frontier orbitals helped understand the chemical reactivity and electron transfer sites . Another study on 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) analyzed the molecule's reactivity and stability using molecular modeling methods, including Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) approaches .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are characterized using various spectroscopic and thermal techniques. The hybrid material 1-Ethylpiperazine-1,4-diium tetrachlorocadmate was characterized by IR, Raman, UV-Visible spectroscopies, and solid-state NMR, revealing fluorescent properties and a phase transition around 373 K . The thermal stability of 1-Phenylpiperazine-1,4-diium bis(hydrogen sulfate) was determined by thermogravimetric analysis, and its inhibitor characteristics on certain enzymes were investigated via molecular docking .
Scientific Research Applications
Phenylpiperazine Derivatives A Versatile Scaffold in Medicinal Chemistry
Phenylpiperazine derivatives have shown significant versatility and druglikeness, particularly in the treatment of CNS disorders. This scaffold is still often labeled as a "CNS structure", but recent patents suggest its potential extends beyond this, into various therapeutic fields. By modifying the N-phenylpiperazine moiety, pharmacokinetic and pharmacodynamic improvements can be made, which may benefit several therapeutic areas, thereby broadening the applications of this scaffold (Maia, Tesch, & Fraga, 2012).
Potential in Antidepressant and Anxiolytic Medications
Antidepressant- and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists Two phenylpiperazine derivatives, HBK-14 and HBK-15, were investigated for their antidepressant and anxiolytic properties. These compounds showed significant affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, while also being full antagonists for 5-HT1A and 5-HT7 receptors. The study demonstrated potent antidepressant-like and anxiolytic-like activities, suggesting that phenylpiperazine derivatives might play a crucial role in the development of new mental health treatments (Pytka et al., 2015).
Anticholinergic Activity
Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety A study synthesized and analyzed a series of indol-2-carboxylic acid esters containing the N-phenylpiperazine moiety for their anticholinergic activity. These compounds were evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, showing that N-phenylpiperazine derivatives could be promising in the development of drugs targeting the cholinergic system (Padrtová et al., 2020).
Electrochemical Synthesis and Tuberculostatic Activity
Electrochemical Synthesis of New Substituted Phenylpiperazines Research into the electrochemical synthesis of phenylpiperazine derivatives has developed a novel method for producing these compounds in an environmentally friendly and efficient manner. This approach opens up new possibilities for synthesizing phenylpiperazine derivatives under mild conditions, potentially broadening their applicability in various fields (Nematollahi & Amani, 2011).
Synthesis and Tuberculostatic Activity of Some Phenylpiperazine Derivatives Phenylpiperazine derivatives have been investigated for their tuberculostatic activity. The study synthesized various derivatives and tested their in vitro activity, indicating the potential of phenylpiperazine derivatives in the treatment of tuberculosis (Foks et al., 2004).
Safety And Hazards
1-Phenylpiperazine dihydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
1-phenylpiperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;;/h1-5,11H,6-9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTPTQNQXVVRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
92-54-6 (Parent) | |
Record name | 1-Phenylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40193102 | |
Record name | 1-Phenylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperazine dihydrochloride | |
CAS RN |
4004-95-9 | |
Record name | 1-Phenylpiperazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004004959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylpiperazine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40193102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylpiperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PHENYLPIPERAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8Y494LR4W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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